20-Hete-EA

Description

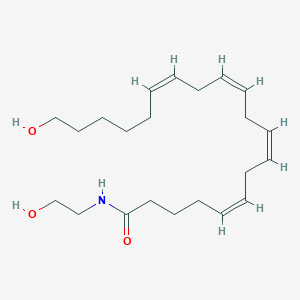

20-HETE Ethanolamide (20-HETE-EA) is a lipid mediator derived from 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP)-dependent metabolite of arachidonic acid. Structurally, this compound replaces the carboxyl group of 20-HETE with an ethanolamide moiety (Figure 1). This modification alters its solubility, receptor interactions, and metabolic stability compared to the parent compound. This compound has been implicated in inflammatory and metabolic pathways, with studies suggesting its elevation in therapeutic contexts, such as in high-dose treatments for neutrophil-predominant asthma in murine models .

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZDMUHHZLRMH-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145769 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

942069-11-6 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzymatic Oxidation of Arachidonoyl Ethanolamide (AEA)

20-HETE Ethanolamide is proposed as a cytochrome P450 (CYP450) metabolite of AEA under specific conditions. While in vivo evidence remains limited, in vitro enzymatic oxidation offers a targeted approach:

-

Substrate Preparation : AEA is dissolved in ethanol or aqueous buffers (e.g., PBS).

-

CYP450 Enzyme System : Use CYP4A isoforms (e.g., CYP4A2) with cofactors (e.g., NADPH) to hydroxylate the ω-carbon of AEA.

-

Purification : Extract products via liquid-liquid extraction (ethyl acetate) followed by silica gel chromatography.

Table 1: Enzymatic Oxidation Parameters

Chemical Synthesis of 20-HETE Core

For non-enzymatic routes, 20-HETE is synthesized first, followed by ethanolamide conjugation:

Microbial Production of 20-HETE

The yeast Starmerella bombicola converts arachidonic acid (ARA) to 20-HETE via sophorolipid biosynthesis. Optimization involves genetic knockout of β-oxidation enzymes (e.g., MFE-2) to improve yields:

-

Fermentation : ARA (1–2 g/L) in minimal media at 25–30°C for 72–96 hours.

-

Hydrolysis : Sophorolipids are hydrolyzed with acidic ethanol to release 20-HETE.

-

Purification : Silica gel chromatography (2-propanol/hexane/acetic acid).

Table 2: Microbial Synthesis of 20-HETE

Amidation with Ethanolamine

20-HETE is conjugated to ethanolamine via carbodiimide-mediated coupling:

-

Activation : 20-HETE reacts with EDC or DCC in the presence of a base (e.g., DMAP).

-

Amine Coupling : Ethanolamine is added under inert gas to form the amide bond.

-

Workup : Extract with dichloromethane, wash with NaHCO₃, and dry.

Table 3: Amidation Reaction Conditions

Alternative Routes: Protected Ethanolamine Derivatives

A synthetic pathway from N-Boc-ethanolamine involves sequential protection and alkylation:

-

Protection : Benzoylate the hydroxyl group using benzoyl chloride and EDC.

-

Deprotection : Remove Boc with HCl/dioxane, yielding a reactive amine.

-

Alkylation : React with alkyl halides (e.g., methyl iodide) under NaH.

Table 4: Protected Ethanolamine Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzoylation | EDC, DMAP, DCM, 0°C → RT | 77% | |

| Boc Deprotection | 4N HCl/dioxane, RT, 2–3 hours | – | |

| Alkylation | NaH, THF, 0°C → RT, methyl iodide | 74% |

Analytical Validation and Challenges

Characterization Techniques

-

LC-MS/MS : MRM transitions (e.g., 363.5 → 275.2 for 20-HETE-EA).

-

NMR : Confirms amide bond (δ 165 ppm for carbonyl) and hydroxy group (δ 3.5–4.0 ppm).

-

HPLC : Silica gel columns with 2-propanol/hexane/acetic acid.

Table 5: Analytical Parameters for this compound

Challenges in Scalability

-

Enzymatic Routes : High costs of CYP450 enzymes and cofactors limit industrial use.

-

Chemical Routes : Steric hindrance at the ω-carbon reduces hydroxylation efficiency.

-

Purity : Contaminants (e.g., 19-HETE) require rigorous chromatography.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Oxidation | High regioselectivity | Low yield, costly cofactors |

| Microbial Production | Scalable, renewable substrate | Requires hydrolysis of sophorolipids |

| Chemical Amidation | High-throughput, predictable yields | Multi-step synthesis |

Chemical Reactions Analysis

20-HETE Ethanolamide undergoes various chemical reactions, including oxidation and epoxidation. The primary reagents involved in these reactions are cytochrome P450 enzymes, which facilitate the oxidation of anandamide to form 20-HETE Ethanolamide. The major products of these reactions include hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides . These reactions are crucial for the compound’s biological activity and its interaction with cannabinoid receptors.

Scientific Research Applications

Renal Function and Hypertension

20-HETE plays a critical role in regulating renal function and vascular tone. It is produced in the kidneys by cytochrome P450 enzymes and is known to influence sodium transport and blood pressure regulation. Key findings include:

- Vasoconstriction : 20-HETE is a potent vasoconstrictor, contributing to increased peripheral vascular resistance and hypertension. Studies have demonstrated that upregulation of 20-HETE production is associated with oxidative stress and endothelial dysfunction in hypertensive models .

- Renoprotective Effects : Despite its vasoconstrictive properties, 20-HETE has been shown to exert renoprotective effects by opposing the actions of transforming growth factor-beta (TGF-β), which can promote renal damage in hypertensive conditions .

Table 1: Role of 20-HETE in Renal Function

| Function | Effect of 20-HETE |

|---|---|

| Sodium Transport | Inhibits Na+ transport in renal tubules |

| Vascular Tone | Potent vasoconstriction |

| Renal Protection | Opposes TGF-β effects |

Cardiovascular Health

The implications of 20-HETE in cardiovascular disease are profound, particularly regarding ischemic heart conditions:

- Calcium Channel Activation : Research indicates that 20-HETE enhances L-type calcium channel activity in cardiomyocytes through a mechanism involving NADPH oxidase-derived reactive oxygen species (ROS). This activation is mediated by protein kinase C (PKC), leading to increased intracellular calcium levels, which can exacerbate cardiac ischemia if dysregulated .

- Therapeutic Targeting : The modulation of 20-HETE levels presents a potential therapeutic avenue for treating cardiac ischemic diseases. Inhibitors or agonists targeting the synthesis of 20-HETE may provide new strategies for managing heart conditions .

Table 2: Effects of 20-HETE on Cardiovascular Health

| Mechanism | Result |

|---|---|

| NADPH Oxidase Activation | Increased superoxide production |

| Calcium Channel Activity | Enhanced L-type Ca2+ channel activity |

| Potential Therapeutic Targeting | New strategies for cardiac diseases |

Neurogenic Inflammation

Recent studies have identified a novel role for 20-HETE as an endogenous ligand for transient receptor potential vanilloid type 1 (TRPV1) channels, which are implicated in pain sensation and inflammation:

- C-Fibre Activation : Endogenously generated 20-HETE activates TRPV1 channels, leading to C-fibre activation and subsequent edema formation. This highlights the compound's involvement in neurogenic inflammation, suggesting that it may play a role in pain pathways and inflammatory responses .

Table 3: Role of 20-HETE in Neurogenic Inflammation

| Mechanism | Effect |

|---|---|

| TRPV1 Channel Activation | C-fibre activation leading to edema |

| Inflammatory Response | Implicated in pain pathways |

Mechanism of Action

20-HETE Ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the CB1 receptor in the brain. This interaction activates G-protein signaling pathways, leading to various biological effects, including modulation of pain, inflammation, and vascular tone . The compound also influences the activity of cytochrome P450 enzymes, which play a crucial role in its metabolism and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues of 20-HETE

20-HETE

- Structure : Carboxyl group at the ω-terminus.

- Function : Potent vasoconstrictor, regulator of ion channels (e.g., TRPV1 activation , L-type calcium channel modulation ), and promoter of oxidative stress via NADPH oxidase .

- Metabolism : Substrate for cyclooxygenase-2 (COX-2), forming 20-OH-PGG2 .

- Pathological Roles : Linked to hypertension, renal injury, and ischemic stroke .

20-HETE Ethanolamide

- Structure: Ethanolamide conjugate of 20-HETE.

- Function: Limited direct evidence, but murine studies indicate its elevation correlates with therapeutic outcomes in asthma, suggesting anti-inflammatory or lipid-modulatory roles .

- Solubility: Compatible with ethanol, DMSO, and dimethylformamide, similar to 20-HETE .

- Key Difference: The ethanolamide group likely reduces susceptibility to enzymatic degradation (e.g., by CYP or COX-2) compared to 20-HETE, altering bioavailability and receptor interactions.

20-HEDE and 20-HEDGE

- Structure : Glycine or aspartic acid amide conjugates of 20-HETE .

- Function : Act as 20-HETE receptor antagonists, blocking vasoconstriction and mitigating renal ischemic injury .

- Contrast with 20-HETE-EA : Unlike this compound, these analogues are designed to antagonize 20-HETE signaling, highlighting how amide modifications can reverse functional outcomes.

Other Ethanolamide Derivatives

Anandamide (AEA)

- Structure: Ethanolamide of arachidonic acid.

- Function: Endocannabinoid receptor agonist (CB1/CB2), involved in pain modulation and neuroprotection.

- Contrast with this compound: While both are ethanolamides, AEA primarily targets cannabinoid receptors, whereas this compound’s receptors remain undefined .

Docosahexaenoyl Ethanolamide (DHEA)

- Structure: Ethanolamide of docosahexaenoic acid (DHA).

- Function : Decreased in relapsing-remitting multiple sclerosis (RRMS), suggesting a role in neuroinflammation .

- Comparison : Like this compound, DHEA is a lipid mediator, but its omega-3 backbone contrasts with this compound’s omega-6 origin, leading to divergent inflammatory effects.

Functional Analogues in Lipid Mediator Pathways

Epoxyeicosatrienoic Acids (EETs)

- Structure : Epoxidized arachidonic acid derivatives (e.g., 14,15-EET).

- Function : Vasodilators, KCa3.1 channel inhibitors (14,15-EET), and anti-inflammatory agents .

- Contrast: Unlike this compound, EETs are metabolized by soluble epoxide hydrolase (sEH), limiting their half-life. Ethanolamide modifications in this compound may confer greater stability.

Prostaglandin Ethanolamides (e.g., PGF2α Ethanolamide)

Table 1: Comparative Properties of 20-HETE Ethanolamide and Analogues

Mechanistic and Therapeutic Implications

- 20-HETE vs.

- Therapeutic Potential: this compound’s elevation in asthma models suggests it may counteract bronchoconstriction or inflammation, contrasting with 20-HETE’s role in vascular dysfunction .

Biological Activity

20-Hydroxyeicosatetraenoic acid (20-HETE) and its ethanolamide derivative, 20-HETE Ethanolamide, are significant lipid signaling molecules derived from the metabolism of arachidonic acid. This article provides a comprehensive overview of the biological activities associated with 20-HETE Ethanolamide, including its mechanisms of action, physiological effects, and implications for health and disease.

1. Overview of 20-HETE Ethanolamide

20-HETE Ethanolamide is classified as a N-(long-chain-acyl)ethanolamine and is recognized for its role as a human xenobiotic metabolite. It exhibits properties akin to endocannabinoids, influencing various physiological processes through cannabinoid receptors and other signaling pathways .

2.1 Vascular Effects

20-HETE is primarily known for its potent vasoconstrictive properties. It acts on vascular smooth muscle cells (VSMCs) via G-protein coupled receptors, particularly GPR75, leading to increased contractility and migration of these cells. Elevated levels of 20-HETE have been linked to hypertension due to its ability to enhance vascular resistance and alter endothelial function .

- Table 1: Effects of 20-HETE on Vascular Function

2.2 Interaction with TRPV1

Recent studies have identified 20-HETE as a novel activator of the transient receptor potential vanilloid 1 (TRPV1). This interaction suggests that 20-HETE can sensitize TRPV1 channels, enhancing their response to stimuli such as capsaicin and acidic pH, which may contribute to pain signaling pathways .

- Table 2: Interaction of 20-HETE with TRPV1

| Parameter | Effect | Reference |

|---|---|---|

| TRPV1 Activation | Direct activation and sensitization | |

| EC50 Value | 12.04 μM | |

| Capsazepine Sensitivity | Inhibition of responses |

3. Physiological Implications

The biological activities of 20-HETE Ethanolamide extend beyond vascular regulation, impacting renal function and inflammatory responses:

3.1 Renal Function

In renal physiology, 20-HETE has been shown to regulate sodium transporters such as NKCC2. The interplay between dietary factors (e.g., high-fat diet) and 20-HETE levels suggests that it plays a crucial role in sodium retention and blood pressure regulation .

3.2 Inflammation

Elevated levels of 20-HETE are associated with inflammatory processes, contributing to conditions such as cardiovascular diseases. Its role in promoting angiogenesis further underscores its potential involvement in tumor growth and metastasis .

4. Case Studies

Case Study: Hypertension Induction by Elevated 20-HETE Levels

In a murine model, overexpression of CYP4A12 (the enzyme responsible for synthesizing 20-HETE) led to significantly increased blood pressure (145 mmHg vs. 127 mmHg in wild-type mice). This study highlighted the direct correlation between elevated levels of 20-HETE and hypertension through mechanisms involving Rho-kinase activation and myosin light chain phosphorylation .

Case Study: TRPV1 Activation in Pain Models

In another study, the activation of TRPV1 by 20-HETE was investigated in sensory neurons. The results indicated that the lipid not only activates TRPV1 but also increases sensitivity to painful stimuli, suggesting a potential target for pain management therapies .

Q & A

Basic Research Questions

Q. What validated experimental methods are recommended for quantifying 20-HETE Ethanolamide levels in cellular models?

- Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 chromatography with a water-acetonitrile gradient and negative-ion mode detection. Quantify via peak area ratios (analyte/internal standard) against a standard curve .

- Competitive ELISA : Employ biotin-labeled antigen competition with immobilized antibodies. Quantify using TMB substrate absorbance at 450 nm, normalized to a standard curve. Ensure no cross-reactivity with structurally similar eicosanoids .

- Critical parameters: For LC-MS, optimize ion source conditions (e.g., drying gas temperature) to enhance sensitivity. For ELISA, validate antibody specificity using knockout cell lines.

Q. How does 20-HETE Ethanolamide influence oxidative stress pathways in endothelial cells?

- Answer :

- NADPH Oxidase Activation : 20-HETE Ethanolamide (≥10 nM) increases superoxide production via NADPH oxidase in bovine pulmonary artery endothelial cells (BPAECs), quantified by dihydroethidium (DHE) fluorescence (MetaMorph analysis) .

- ERK1/2 Phosphorylation : Western blotting with phospho-ERK1/2 antibodies (Cell Signaling Technology) reveals time-dependent activation, peaking at 5–15 minutes post-treatment. Use β-actin as a loading control and normalize fluorescence intensity to vehicle-treated cells .

Advanced Research Questions

Q. How can contradictory findings on 20-HETE Ethanolamide’s role in vascular remodeling be resolved?

- Answer :

- Model-Specific Effects : In metabolic syndrome models, 20-HETE Ethanolamide impairs collateral growth via neutrophil activation, while in normoglycemic models, it promotes angiogenesis. Use selective inhibitors (e.g., TS-011 for 20-HETE synthesis) to isolate context-dependent mechanisms .

- Dose-Response Analysis : Perform concentration gradients (1 nM–10 μM) in in vitro assays (e.g., DHE fluorescence, Akt phosphorylation) to identify biphasic or threshold effects .

- Statistical Validation : Apply Mann-Whitney tests for non-normal distributions and ensure n ≥ 60 cells per condition to account for inter-isolation variability .

Q. What experimental designs are optimal for studying 20-HETE Ethanolamide’s crosstalk with insulin signaling?

- Answer :

- Phosphoproteomics : Use phospho-specific antibodies (e.g., anti-pSer616 IRS-1) to map 20-HETE Ethanolamide’s inhibition of insulin-stimulated eNOS activation. Co-treat with ERK1/2 inhibitors (e.g., U0126) to confirm pathway specificity .

- Co-Culture Systems : Combine endothelial cells with adipocytes to simulate obesity-related insulin resistance. Measure 20-HETE Ethanolamide secretion via LC-MS and correlate with phospho-Akt/Akt ratios .

Q. How do species- and sex-specific differences impact 20-HETE Ethanolamide studies in hypertension?

- Answer :

- Rodent vs. Human Models : Spontaneously hypertensive rats (SHR) show ACE-independent vascular dysfunction, whereas human studies link 20-HETE excretion to endothelial dysfunction in women only. Use gender-stratified cohorts and humanized CYP4A11 transgenic mice .

- Renal Medulla Focus : In salt-sensitive hypertension models, measure renal medullary 20-HETE Ethanolamide via LC-MS after ET-B receptor blockade to dissect blood pressure regulation mechanisms .

Methodological Considerations Table

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.